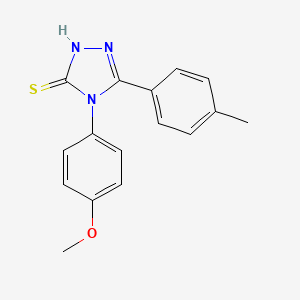

4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-(4-Methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxyphenyl group at position 4, a methylphenyl group at position 5, and a thiol (-SH) group at position 2. Its synthesis typically involves multi-step reactions starting from 4-methoxyaniline (1), proceeding through the formation of hydrazinecarbothioamide intermediates (e.g., N-(4-methoxyphenyl)hydrazinecarbothioamide (2)), followed by acylation and cyclization to yield the final triazole-thiol derivative (4) . The compound’s structural uniqueness lies in the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-5-12(6-4-11)15-17-18-16(21)19(15)13-7-9-14(20-2)10-8-13/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJUUPLSYPGETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic or basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Analyse Chemischer Reaktionen

Alkylation and Reduction

The thiol group (-SH) in the triazole ring undergoes alkylation and subsequent reduction:

-

Alkylation : Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate as a base forms a ketone derivative (e.g., 5 ) .

-

Reduction : Sodium borohydride in ethanol converts the ketone to a secondary alcohol (e.g., 6 ) .

Key Data :

| Reaction Type | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Alkylation | Cs₂CO₃, DMF, 24 h stirring | 53% | 5 |

| Reduction | NaBH₄, ethanol, 50°C | 36% | 6 |

Oxidation

The thiol group can be oxidized to disulfides or sulfonic acids under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

-

Mechanism : Conversion of -SH to -S-S- or -SO₃H groups.

Condensation Reactions

The triazole ring reacts with carbonyl compounds (e.g., aldehydes, ketones) via nucleophilic attack. For example:

-

Reaction with chalcones : Microwave-assisted condensation forms fused triazolo-thiadiazepine derivatives (e.g., 3a ) under basic conditions .

Key Data :

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Condensation | Chalcones, K₂CO₃, microwave irradiation | Triazolo-thiadiazepines |

Spectral Characterization

The compound’s structure is confirmed via spectroscopic methods:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and other reagents under alkaline conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM for related triazoles .

- Antifungal Properties : The compound also demonstrates antifungal activity against pathogens like Candida albicans and Aspergillus niger, making it a candidate for developing new antifungal agents .

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have suggested that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines .

Fungicidal Activity

The compound's thiol group is crucial for its fungicidal activity. It has been evaluated for its effectiveness in controlling plant pathogens. Research has indicated that triazole-based fungicides can be effective in managing diseases caused by various fungi in crops, thereby enhancing agricultural productivity .

Antimicrobial Evaluation

A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial activities. Among these, compounds similar to this compound exhibited promising results against both bacterial and fungal strains. The study utilized agar-well diffusion methods to assess the antimicrobial efficacy .

| Compound | Zone of Inhibition (mm) | Bacteria/Fungi |

|---|---|---|

| 4-(methoxyphenyl) | 7.50 (S.aureus) | Gram-positive |

| 5-(methylphenyl) | 6.80 (B.subtilis) | Gram-positive |

| 3-thiol derivative | 3.90 (C.albicans) | Fungal |

Anticancer Activity

Research published in various journals has indicated that triazoles can induce apoptosis in cancer cells through different mechanisms, including inhibition of specific enzymes involved in cell cycle regulation. The structural characteristics of this compound may enhance its interaction with molecular targets involved in cancer progression .

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or chloro (-Cl) substituents (e.g., in and ) enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups (e.g., ) improve solubility in polar solvents and stabilize intermediates during synthesis .

Antimicrobial and Antifungal Activity

- Compound 5b (4-amino-5-phenyl-1,2,4-triazole-3-thiol derivative): Exhibited antioxidant activity with IC₅₀ = 5.84 μg/mL, outperforming ascorbic acid in DPPH assays .

- 6r (2-(((5-(4-chlorophenyl)-4-(4-methoxyphenyl)-triazol-3-yl)thio)methyl)benzo[d]thiazole): Showed antifungal activity (melting point 176–177°C), attributed to the benzothiazole moiety enhancing membrane penetration .

Anticancer Activity

- Metal complexes of Schiff base triazole-thiols (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-triazole-3-thiol): Exhibited moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines .

Physicochemical Properties

Biologische Aktivität

The compound 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and cytotoxic properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.38 g/mol. The triazole ring contributes to its biological activity by acting as a pharmacophore in various medicinal chemistry applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . The antimicrobial efficacy is often assessed using the disc diffusion method and minimum inhibitory concentration (MIC) tests against various pathogens.

Antimicrobial Efficacy Data

A study evaluated several derivatives of triazole compounds, including this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| This compound | 7.50 | E. coli (7.50) | S.aureus (6.80) | C.albicans (3.90) |

| Comparison Compound A | 6.20 | E. coli (6.20) | S.aureus (5.50) | C.albicans (2.80) |

| Comparison Compound B | 8.00 | E. coli (8.00) | S.aureus (7.00) | C.albicans (5.00) |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with zones of inhibition reaching up to 7.50 mm against E. coli . Additionally, it exhibited moderate antifungal activity against Candida albicans .

Cytotoxic Activity

The cytotoxic potential of the compound has been investigated in various cancer cell lines using assays such as MTT to assess cell viability.

Cytotoxicity Data

In a recent study, the compound was tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| IGR39 | 15 |

| MDA-MB-231 | 20 |

These results indicate that the compound exhibits notable cytotoxicity against cancer cells, particularly melanoma cells . The selectivity towards cancer cells suggests potential for further development as an anticancer agent.

While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazole moiety interacts with biological targets involved in cell proliferation and microbial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A standard route involves:

Hydrazinecarbothioamide Formation : Reacting substituted hydrazines with isonicotinoyl chloride to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Treating the intermediate under basic conditions to form the triazole-thiol core .

S-Alkylation or Mannich Reactions : Further derivatization using alkyl halides (e.g., 1-iodobutane) or formaldehyde/secondary amines to generate alkylated or Mannich base derivatives .

Key Optimization : Reaction media (e.g., basic vs. acidic conditions) and temperature control are critical for minimizing side products like triazolones .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: Structural confirmation requires a combination of:

- ¹H/¹³C-NMR : To identify substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range) .

- IR Spectroscopy : Confirms thiol (-SH) stretches (2500–2600 cm⁻¹) and carbonyl groups (if present) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 456.52 for derivatives) .

- Elemental Analysis : Ensures purity (>98% by HPLC) and correct C/H/N/S ratios .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screenings highlight:

- Antimicrobial Activity : Derivatives exhibit MIC values of 8–64 µg/mL against Staphylococcus aureus and Candida albicans .

- Cytotoxicity : Schiff base derivatives show IC₅₀ values of 12–45 µM in cancer cell lines (e.g., MCF-7) .

Screening Protocol : Use broth microdilution for antimicrobial assays and MTT tests for cytotoxicity, with positive controls (e.g., fluconazole, doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysis : Use catalytic KI in alkylation reactions to accelerate S-alkylation .

- Purification : Silica gel chromatography with gradients (e.g., hexane:EtOAc 75:25) isolates derivatives in 65–86% yields .

Troubleshooting : Monitor reaction progress via TLC to detect intermediates (e.g., triazolones) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) to suppress side reactions .

Q. How do computational methods like DFT and molecular docking aid in understanding this compound’s properties?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps), vibrational frequencies, and stability of tautomeric forms .

- Molecular Docking : Used to screen derivatives against targets like SARS-CoV-2 helicase (PDB: 5WWP). Compounds with thiol groups show binding energies ≤−8.5 kcal/mol, suggesting inhibition potential .

Protocol : Optimize geometries at B3LYP/6-31G(d) level in Gaussian 09, then dock using AutoDock Vina with Lamarckian genetic algorithms .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups on antimicrobial potency) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) to identify outliers due to assay variability .

- In Silico ADME Prediction : Use SwissADME to filter compounds with poor bioavailability, which may explain inconsistent in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.